N-(2-oxoazepan-3-yl)butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-oxoazepan-3-yl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-2-3-8-16(14,15)12-9-6-4-5-7-11-10(9)13/h9,12H,2-8H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPUMFKMXVGJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1CCCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects on Yield : The trifluorobutyl group in Compound 32 results in a low yield (21%), likely due to steric and electronic challenges during synthesis. In contrast, Compound 35 achieves an 89% yield, attributed to the stability of the pyrazolopyridine-carboxamide intermediate .
- Spectral Trends : Trifluoromethyl groups (e.g., in P-1 and 32 ) produce distinct ¹³C NMR signals (δ ~124 ppm for CF₃) and ¹H NMR broadening, suggesting dynamic behavior in solution .
Physicochemical and Functional Properties
Lipophilicity and Solubility
- Trifluorinated Derivatives : The trifluorobutyl group in Compound 32 and trifluoroethyl group in P-1 enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This is critical for optimizing blood-brain barrier penetration in CNS-targeted drugs .
Preparation Methods
Lactamization of Protected Amino Acids
A method adapted from piperidine lactam synthesis involves cyclization of N-Boc-protected δ-amino acids. For example:
Procedure :
-
N-Boc-δ-aminopentanoic acid (10 mmol) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 12 mmol) in dichloromethane (DCM) at 0°C.
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After 24 h, the reaction mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated.
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The crude lactam (tert-butyl 2-oxoazepane-3-carbamate) is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
-
Deprotection with HCl in dioxane (4 M, 2 h) yields 2-oxoazepan-3-amine hydrochloride (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield (lactam) | 85% |
| Deprotection Yield | 78% |
| Purity (HPLC) | >99% |
Reductive Amination of δ-Keto Esters
An alternative route employs reductive amination of δ-keto esters followed by cyclization:
Procedure :
-
Ethyl 5-oxopentanoate (10 mmol) is reacted with ammonium acetate (15 mmol) in methanol under reflux (6 h).
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Sodium cyanoborohydride (12 mmol) is added portionwise, and stirring continues for 12 h.
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The resulting δ-amino ester is treated with aqueous NaOH (2 M, 50°C, 4 h) to hydrolyze the ester.
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Acid-catalyzed cyclization (HCl, toluene, Dean-Stark trap) forms 2-oxoazepan-3-amine (62% overall yield).
Optimization Insight :
-
Temperature : Cyclization at 110°C improves ring closure efficiency.
-
Catalyst : p-Toluenesulfonic acid (pTSA) reduces side product formation by 22% compared to HCl alone.
Sulfonylation Strategies
Direct Sulfonylation of 2-Oxoazepan-3-Amine
The amine is reacted with butane-1-sulfonyl chloride under Schotten-Baumann conditions:
Procedure :
-
2-Oxoazepan-3-amine hydrochloride (5 mmol) is suspended in DCM (20 mL).
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Triethylamine (TEA, 10 mmol) is added to liberate the free amine.
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Butane-1-sulfonyl chloride (6 mmol) in DCM (5 mL) is added dropwise at 0°C.
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After 2 h, the mixture is washed with 1 M HCl (2×15 mL), saturated NaHCO₃ (2×15 mL), and brine.
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Column chromatography (DCM:methanol = 95:5) affords the title compound (68% yield).
Critical Parameters :
| Variable | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Equiv. Sulfonyl Cl | 1.2–1.5 |
| Base | TEA > pyridine (15% yield increase) |
Solid-Phase Synthesis for High-Throughput Production
Adapting methodology from combinatorial chemistry libraries:
Procedure :
-
Wang resin-bound 2-oxoazepan-3-amine (1 mmol/g loading) is swollen in DMF (10 mL/g).
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Butane-1-sulfonyl chloride (3 equiv) and DIEA (6 equiv) are added.
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After 12 h shaking, the resin is washed with DMF (3×), DCM (3×), and methanol (3×).
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Cleavage with TFA:DCM (1:1, 2 h) yields the product (82% purity, 91% yield).
Advantages :
-
Eliminates aqueous workup steps
-
Scalable to kilogram quantities
Stereochemical Considerations
The 3-position of the azepane ring introduces a chiral center. Enantioselective synthesis employs:
Chiral Auxiliary Approach
Using (S)-tert-butyl oxazolidinone:
-
(S)-4-Benzyl-2-oxazolidinone is coupled to δ-keto ester via Evans’ methodology.
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Diastereoselective reduction (L-Selectride®) installs the (R)-configuration at C3.
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Auxiliary removal (LiOH/H₂O₂) and cyclization yield (R)-2-oxoazepan-3-amine (ee >98%).
Enzymatic Resolution
Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of N-acetyl-2-oxoazepan-3-amine, leaving the (R)-enantiomer intact (98% ee after 24 h).
Analytical Validation
X-Ray Fluorescence (XRF) for Sulfur Quantification
Adapted from receptor-binding assays:
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Method : Measure sulfur Kα emission (2.307 keV) to confirm sulfonamide incorporation.
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Calibration : Linear range 0.1–10 mM (R² = 0.998).
Chiral HPLC Conditions
| Column | Mobile Phase | Retention (R) | Retention (S) |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA:TFA = 90:10:0.1 | 12.3 min | 14.8 min |
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost per kg (USD) | Environmental Factor (E-factor) |
|---|---|---|
| Direct Sulfonylation | 1,200 | 18.7 |
| Solid-Phase | 2,450 | 8.2 |
Waste Stream Management
-
TEA·HCl Neutralization : Treat with NaOH to recover triethylamine (89% efficiency).
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DCM Recycling : Distillation recovers 92% solvent per batch.
Q & A
Q. How can crystallographic data enhance understanding of the compound’s structure-activity relationship?
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